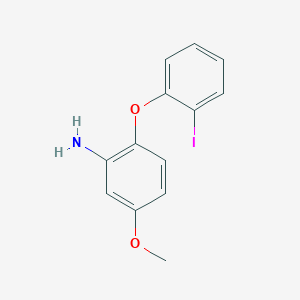

2-(2-Iodophenoxy)-5-methoxyaniline

描述

Structure

3D Structure

属性

分子式 |

C13H12INO2 |

|---|---|

分子量 |

341.14 g/mol |

IUPAC 名称 |

2-(2-iodophenoxy)-5-methoxyaniline |

InChI |

InChI=1S/C13H12INO2/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |

InChI 键 |

ONMXAVPAOKEALE-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1)OC2=CC=CC=C2I)N |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Iodophenoxy 5 Methoxyaniline

Foundational Synthetic Routes to the 2-(2-Iodophenoxy)-5-methoxyaniline Core Structure

The construction of the 2-(2-Iodophenoxy)-5-methoxyaniline backbone hinges on two primary chemical transformations: the formation of the aryl ether bond and the installation of the amine and methoxy (B1213986) groups onto the aromatic rings.

Approaches for Intermolecular Aryl Ether Formation

The creation of the diaryl ether linkage is a cornerstone of this synthesis. The Ullmann condensation, a classic method for forming C-O bonds, is a prominent strategy. mdpi.com This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. mdpi.comescholarship.org Modern advancements have introduced milder reaction conditions through the use of ligands, which enhance the efficiency and substrate scope of the Ullmann-type coupling. escholarship.orgresearchgate.net

Another approach involves nucleophilic aromatic substitution (SNAAr), where a phenoxide attacks an activated aryl halide. The success of this method often depends on the electronic properties of the aromatic rings, with electron-withdrawing groups on the aryl halide facilitating the reaction.

Strategies for Amine and Methoxy Group Installation on Aromatic Rings

The introduction of amine and methoxy groups onto aromatic rings is fundamental to building the precursors for the final compound. Methoxy groups are typically introduced via Williamson ether synthesis, where a phenoxide is treated with an alkylating agent like methyl iodide or dimethyl sulfate.

Amine groups can be installed through various methods. Nitration of an aromatic ring followed by reduction is a common two-step process. Direct amination of aromatic compounds can also be achieved, for instance, through electrochemical methods or by using specific reagents that facilitate nucleophilic amination. rcsi.sciencentu.edu.sg The relative positioning of these groups is crucial and often dictated by the directing effects of substituents already present on the aromatic ring. For example, a methoxy group is an ortho-, para-director, influencing the position of subsequent electrophilic substitution reactions. sundarbanmahavidyalaya.in

Precursor-Based Synthetic Pathways Utilizing Related Iodoanilines and Iodophenols

A more direct approach to synthesizing 2-(2-Iodophenoxy)-5-methoxyaniline involves the use of precursors that already contain some of the required functional groups.

Chemical Transformations from 2-Iodo-5-methoxyaniline and its Derivatives

Starting with 2-Iodo-5-methoxyaniline, the synthesis would primarily involve the formation of the ether linkage with a suitable phenol. Conversely, if starting with a derivative where the amine is protected, the final step would be deprotection following the ether formation. The synthesis of 2-Iodo-5-methoxyaniline itself can be achieved through methods like the decarboxylative iodination of anthranilic acids. rsc.org

| Precursor | CAS Number | Molecular Formula | Key Properties |

| 2-Iodo-5-methoxyaniline | 153898-63-6 | C7H8INO | Yellow solid, m.p. 40 °C. rsc.orgsigmaaldrich.combldpharm.comuni.lu |

| 2-Iodo-5-methoxyphenol | 41046-70-2 | C7H7IO2 | Solid, m.p. 70-75 °C. sigmaaldrich.com |

| 2-Chloro-5-methoxyaniline | 2401-24-3 | C7H8ClNO | Solid, m.p. 23-27 °C. sigmaaldrich.com |

Synthesis via Ullmann-type or Related Coupling Reactions

The Ullmann condensation is a highly effective method for coupling an iodoaniline derivative with a phenol. Specifically, the reaction between 2-Iodo-5-methoxyaniline and a suitable phenoxide, or the coupling of an iodophenol with an aniline (B41778), can yield the target diaryl ether. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. Recent developments have focused on using more efficient and environmentally benign catalyst systems. mdpi.com For instance, copper nanoparticles have been explored as catalysts for Ullmann O-arylation reactions. The use of ligands such as amino acids or oxalic diamides has been shown to significantly accelerate these couplings, allowing for milder reaction conditions. researchgate.net

Considerations for Regioselectivity and Functional Group Compatibility in Synthesis

A significant challenge in the synthesis of polysubstituted aromatic compounds like 2-(2-Iodophenoxy)-5-methoxyaniline is controlling the regioselectivity of the reactions. The directing effects of the substituents on the aromatic rings play a crucial role. The methoxy group is an activating ortho-, para-director, while the iodo group is a deactivating ortho-, para-director. The amino group is a strong activating ortho-, para-director. sundarbanmahavidyalaya.in These electronic effects must be carefully considered when planning the sequence of reactions to ensure the desired substitution pattern.

Functional group compatibility is another critical aspect. The presence of a free amine group can interfere with certain reaction conditions, such as those involving strong acids or electrophilic reagents. Therefore, it is often necessary to protect the amine group, for example, as an amide, before carrying out other transformations. The protecting group can then be removed in a later step. The choice of protecting group is important, as it must be stable under the reaction conditions and easily removable without affecting other parts of the molecule.

Exploration of Sustainable Synthesis Principles for Aniline Derivatives

The traditional methods for synthesizing aniline derivatives and diaryl ethers, like the classical Ullmann condensation, often involve harsh conditions, stoichiometric amounts of copper, and high-boiling, toxic solvents. beilstein-journals.orgnih.gov These factors contribute to a high E-factor (a measure of waste produced) and a significant environmental impact. Modern synthetic chemistry is increasingly focused on developing greener, more sustainable alternatives.

Catalyst and Reaction Efficiency

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Advances in the Ullmann reaction have focused on moving from copper powder to catalytic amounts of copper salts, often in conjunction with ligands that improve efficiency and allow for milder reaction conditions. nih.govacs.org Ligands such as 1,10-phenanthroline, various amino acids, and picolinic acid have been shown to facilitate these reactions, sometimes even in greener solvents. nih.gov The development of copper nanoparticle catalysts also represents a move towards more efficient and recyclable catalytic systems. nih.gov

The Buchwald-Hartwig reaction, which uses highly efficient palladium catalysts, is another significant step forward. Although palladium is a precious metal, the catalyst loadings are often very low, and the reaction conditions are generally milder than traditional Ullmann couplings. rsc.org

Solvent Choice and Energy Consumption

The choice of solvent is critical to the environmental footprint of a synthesis. Traditional high-boiling polar aprotic solvents like DMF and NMP are effective but are under scrutiny due to their toxicity. Research has focused on finding greener alternatives. For Buchwald-Hartwig reactions, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as more sustainable options. nsf.govnih.gov There is also a growing interest in using water as a reaction medium, often with the aid of surfactants to create micelles where the reaction can occur. rsc.orgacsgcipr.org

Energy consumption can be reduced by using alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Ullmann couplings, from hours to minutes, thereby saving significant amounts of energy. chemsrc.com

Atom Economy and Feedstock

Cross-coupling reactions like the Ullmann and Buchwald-Hartwig reactions are inherently more atom-economical than many classical synthetic routes that may require multiple protection and deprotection steps. The development of one-pot syntheses, where multiple transformations occur in the same reaction vessel, further improves efficiency and reduces waste. For instance, metal-free, one-pot, three-component aza-Friedel–Crafts reactions in aqueous media represent a highly sustainable approach to synthesizing certain aniline derivatives. acs.org

Looking forward, the ultimate goal in sustainable synthesis is the use of renewable feedstocks. While the direct synthesis of complex aromatic compounds from biorenewable sources is still a developing field, it represents a crucial area of research for the future of green chemistry.

Reactivity and Mechanistic Investigations of 2 2 Iodophenoxy 5 Methoxyaniline in Catalytic Transformations

Role as a Substrate in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. researchgate.neticmpp.ro The aryl iodide functionality in 2-(2-iodophenoxy)-5-methoxyaniline is a prime handle for such transformations, given the high reactivity of the C-I bond towards oxidative addition to low-valent metal centers like palladium(0). wikipedia.org

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Sonogashira Coupling with Related Isomers)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. researchgate.neticmpp.ro The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a prominent example. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to form an internal alkyne. organic-chemistry.orgyoutube.com The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Given the structure of 2-(2-iodophenoxy)-5-methoxyaniline, the aryl iodide moiety is an excellent electrophile for the Sonogashira coupling. While specific studies on this exact molecule are not prevalent, the reactivity of related iodophenoxy structures in similar transformations provides significant insight. For instance, domino reactions involving the Sonogashira coupling of substrates like 2-(2-bromophenoxy)acetates with terminal alkynes have been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org The reaction proceeds via an initial palladium-catalyzed coupling, followed by an intramolecular cyclization. organic-chemistry.org

The versatility of the Sonogashira reaction allows for the coupling of a wide range of aryl halides and alkynes under mild conditions, making it a valuable tool in the synthesis of complex molecules. wikipedia.org Recent advancements have even led to the development of nickel-catalyzed Sonogashira couplings, which can serve as an alternative to palladium. wikipedia.orgresearchgate.net

| Catalyst System | Coupling Partners | Key Features | Typical Application |

|---|---|---|---|

| Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl Halide + Terminal Alkyne | Mild reaction conditions, broad substrate scope. wikipedia.org | Synthesis of internal alkynes, natural products, and pharmaceuticals. wikipedia.orgyoutube.com |

| Nickel catalyst, Cu(I) co-catalyst | Non-activated Alkyl Halides + Acetylene | Allows for the use of alkyl halides without palladium. wikipedia.org | Formation of C(sp³)–C(sp) bonds. |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Aryl Bromides + Terminal Alkyne | Effective at room temperature. organic-chemistry.org | Coupling of less reactive aryl bromides. |

Palladium-Catalyzed C-Heteroatom Bond Formations (C-N, C-O)

Palladium catalysts are also instrumental in forming carbon-heteroatom bonds, particularly C-N (Buchwald-Hartwig amination) and C-O (Buchwald-Hartwig etherification) bonds. beilstein-journals.orgnih.gov These reactions are fundamental in the synthesis of pharmaceuticals and organic materials. researchgate.netnih.gov The aryl iodide of 2-(2-iodophenoxy)-5-methoxyaniline can readily participate in these couplings with a variety of amines, alcohols, or phenols.

The catalytic cycle for these reactions typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the nucleophile (amine or alcohol), deprotonation by a base to form a palladium amide or alkoxide intermediate, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

For a substrate like 2-(2-iodophenoxy)-5-methoxyaniline, a C-N coupling reaction could be used to introduce a second amino group or another nitrogen-containing substituent. Similarly, a C-O coupling could be employed to synthesize more complex diaryl ether structures. The choice of ligands, such as Xantphos, and bases, like cesium carbonate (Cs₂CO₃), is crucial for achieving high yields and good functional group tolerance. beilstein-journals.org

| Reaction Type | Nucleophile | Typical Catalyst/Ligand System | Base | Potential Product from Substrate |

|---|---|---|---|---|

| C-N Coupling (Amination) | Amides, Amines, Amino acid esters beilstein-journals.org | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos beilstein-journals.org | Cs₂CO₃ beilstein-journals.org | N-Aryl-2-(2-iodophenoxy)-5-methoxyaniline derivatives |

| C-O Coupling (Etherification) | Phenols, Alcohols beilstein-journals.org | Pd(OAc)₂ / Xantphos beilstein-journals.org | K₂CO₃ beilstein-journals.org | Aryl ether derivatives of 2-(2-iodophenoxy)-5-methoxyaniline |

Nickel- and Copper-Mediated Cross-Coupling Processes with Related Scaffolds

While palladium catalysis is dominant, nickel and copper catalysts offer unique and complementary reactivity, particularly for the activation of less reactive bonds like the C-O bond in aryl ethers. acs.org

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions, especially for activating challenging C-O bonds in aryl ethers. acs.orgnih.gov This is highly relevant to the 2-(2-iodophenoxy)-5-methoxyaniline scaffold, which contains a diaryl ether linkage. While the C-I bond is significantly more reactive, under specific conditions, the C-O bond could potentially be cleaved and functionalized. Nickel-catalyzed cross-couplings of aryl ethers can form new C-C and C-heteroatom bonds. nih.gov Mechanistic studies suggest that these reactions may proceed through an "anionic pathway," where the formation of electron-rich nickelate intermediates facilitates the cleavage of the inert C(sp²)-O bond. nih.govchemistryviews.org

Copper-Mediated Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-O and C-N bonds. acs.org Modern advancements have led to milder reaction conditions through the use of specific ligands. acs.orgnih.gov Copper catalysis can be used for the etherification of aryl halides and the amination of anilines. acs.org In recent years, photoinduced copper-mediated cross-coupling has also been developed, allowing for the formation of aryl ethers at room temperature by generating aryl radicals from triplet states. researchgate.netthieme-connect.com For a scaffold like 2-(2-iodophenoxy)-5-methoxyaniline, copper catalysis could be employed for further functionalization, potentially offering different selectivity compared to palladium.

Intramolecular Cyclization and Annulation Chemistry

The strategic placement of reactive functional groups in 2-(2-iodophenoxy)-5-methoxyaniline makes it an ideal precursor for intramolecular cyclization reactions to build complex heterocyclic systems. The aniline (B41778) nitrogen and the aryl iodide are positioned to facilitate the formation of new rings.

Pathways to Nitrogen-Containing Heterocycles (e.g., Quinolones, Isoindolinones) from Anilines and Haloanilines

The aniline moiety is a versatile nucleophile and directing group for the synthesis of N-heterocycles.

Quinolones: Quinolone structures are common in pharmaceutically active compounds. mdpi.com One synthetic route involves the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives, where an arylamine moiety attacks a carbonyl group to initiate ring formation. mdpi.com While the target molecule lacks a pre-installed carbonyl for this specific pathway, related strategies involving intramolecular C-N bond formation from an aniline precursor are well-established.

Isoindolinones: The isoindolinone scaffold is present in many natural products and pharmaceuticals. beilstein-journals.org Syntheses often start from ortho-haloaniline derivatives. nsf.govnih.gov For example, palladium-catalyzed cross-coupling of an o-haloaniline with an appropriate partner, followed by an oxidative cyclization, can yield the indole core, which is structurally related to isoindolinones. nsf.govnih.gov More direct methods include the palladium-catalyzed carbonylation of benzylamines or copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org A substrate like 2-(2-iodophenoxy)-5-methoxyaniline, after suitable modification, could undergo intramolecular cyclization via C-N bond formation between the aniline nitrogen and the iodinated aromatic ring to construct fused heterocyclic systems.

Formation of Oxygen-Containing Heterocycles (e.g., Benzo[c]chromenes) from Related Aryl Ether Precursors

The diaryl ether framework is a key precursor for the synthesis of oxygen-containing heterocycles like benzo[c]chromenes. These structures are found in natural products such as cannabinol. chim.it The synthesis of benzo[c]chromenes can be achieved through the intramolecular C-H activation and arylation of 2-bromo aryl benzyl (B1604629) ethers, catalyzed by palladium. rsc.orgsemanticscholar.org This reaction forms the central pyran ring by creating a new C-C bond. rsc.org

Another strategy involves a photocatalyzed radical cyclization. nih.gov In this approach, an aryl radical is generated, which then cyclizes onto the adjacent aromatic ring. nih.gov Given that 2-(2-iodophenoxy)-5-methoxyaniline contains the necessary 2-halophenoxy aryl core, it is a plausible substrate for a similar intramolecular cyclization, leading to the formation of a dibenzofuran (B1670420) or related oxygen-containing heterocycle, depending on the reaction conditions and the point of ring closure.

| Target Heterocycle | Precursor Type | Key Transformation | Catalyst/Reagent |

|---|---|---|---|

| Quinolone | 2-Arylamino derivative mdpi.com | Intramolecular Friedel-Crafts type reaction mdpi.com | Brønsted Acid (e.g., PPA) mdpi.com |

| Isoindolinone | o-Haloaniline derivative nsf.govnih.gov | Coupling followed by oxidative cyclization nsf.govnih.gov | Palladium catalyst, Oxidant (e.g., PIFA) nsf.gov |

| Benzo[c]chromene | 2-Bromo aryl benzyl ether rsc.orgsemanticscholar.org | Intramolecular direct C-H arylation rsc.org | Palladium catalyst (e.g., PdCl₂(MeCN)₂) rsc.org |

| Benzo[c]chromene | o-Benzyl-protected phenol (B47542) derivative nih.gov | C-H sulfenylation / Photocatalyzed radical cyclization nih.gov | Photocatalyst (e.g., Ir(ppy)₃) nih.gov |

Investigations into Metal-Catalyzed Intramolecular C-H Activation Reactions

The chemical compound 2-(2-Iodophenoxy)-5-methoxyaniline is a substrate primed for intramolecular cyclization reactions, particularly through metal-catalyzed C-H activation. This process is a powerful strategy in organic synthesis for the construction of complex heterocyclic frameworks from simpler, linear precursors. In the case of 2-(2-Iodophenoxy)-5-methoxyaniline, the target of such a cyclization is the formation of a dibenzo[b,f] rsc.orguokerbala.edu.iqoxazepine ring system, a scaffold present in a variety of pharmacologically active compounds.

The general transformation involves the intramolecular coupling of the aniline nitrogen to the iodinated aromatic ring. This reaction is typically catalyzed by transition metals, most notably palladium. The process can be viewed as an intramolecular variant of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond-forming methodology. The reaction proceeds by the activation of the C-I bond by a low-valent metal catalyst, followed by nucleophilic attack from the aniline nitrogen, and subsequent reductive elimination to furnish the cyclized product and regenerate the active catalyst.

While direct C-H activation of an unsubstituted C-H bond on the phenoxy ring is a possible pathway, the presence of the highly reactive carbon-iodine bond provides a more facile route for cyclization via a C-N coupling reaction. The methoxy (B1213986) group on the aniline ring can influence the electronic properties of the nucleophile, potentially impacting the reaction rate and efficiency. Research into the synthesis of dibenzo[b,f] rsc.orguokerbala.edu.iqoxazepine derivatives frequently employs precursors with similar structural motifs, highlighting the synthetic utility of this intramolecular cyclization strategy. researchgate.net

| Feature | Description |

|---|---|

| Reactant | 2-(2-Iodophenoxy)-5-methoxyaniline |

| Expected Product | Methoxy-substituted dibenzo[b,f] rsc.orguokerbala.edu.iqoxazepine |

| Reaction Type | Intramolecular C-N bond formation (Buchwald-Hartwig type) |

| Catalyst | Typically Palladium(0) complexes |

| Key Bond Formation | A new bond is formed between the aniline nitrogen and the carbon of the iodinated phenyl ring. |

Mechanistic Studies of Reaction Pathways

Elucidation of Catalytic Cycles and Intermediates in Palladium-Catalyzed Transformations

The intramolecular cyclization of 2-(2-Iodophenoxy)-5-methoxyaniline to form a dibenzo[b,f] rsc.orguokerbala.edu.iqoxazepine derivative is most commonly achieved through a palladium-catalyzed process. The mechanism for this transformation is generally understood to follow the well-established catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle is initiated by the oxidative addition of the aryl iodide (the 2-iodophenoxy moiety) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the palladium center has inserted into the carbon-iodine bond. The next key step is the coordination of the amine nucleophile (the 5-methoxyaniline moiety) to the palladium(II) center. Following coordination, an intramolecular deprotonation of the amine nitrogen occurs, typically facilitated by a base present in the reaction mixture. This deprotonation generates an amido-palladium(II) complex. The final and crucial step of the cycle is reductive elimination . In this step, the newly formed C-N bond is created as the organic framework is expelled from the palladium center, which is simultaneously reduced back to its catalytically active palladium(0) state. This regenerated palladium(0) complex can then enter another catalytic cycle.

| Step | Description | Key Intermediate |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of the 2-iodophenoxy group. | Palladium(II)-aryl-iodide complex |

| Amine Coordination | The aniline nitrogen coordinates to the Pd(II) center. | Amine-coordinated Palladium(II) complex |

| Deprotonation | A base removes a proton from the coordinated amine, forming an amido ligand. | Amido-Palladium(II) complex |

| Reductive Elimination | The C-N bond is formed, releasing the dibenzo[b,f] rsc.orguokerbala.edu.iqoxazepine product and regenerating the Pd(0) catalyst. | Regenerated Palladium(0) catalyst |

Kinetic Analysis of Aromatic Amine Electropolymerization Processes

The electropolymerization process is typically initiated by the oxidation of the monomer at the electrode surface to form a radical cation. These radical cations can then couple, leading to the formation of dimers, oligomers, and ultimately a polymer film on the electrode. The rate of polymerization can be influenced by several factors, including the monomer concentration, the applied potential, the nature of the solvent and electrolyte, and the substituents on the aniline ring.

For a substituted aniline like 2-(2-Iodophenoxy)-5-methoxyaniline, the substituents would be expected to have a significant impact on the polymerization kinetics:

Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent would be expected to lower the oxidation potential of the aniline monomer, making it easier to form the initial radical cation. This could potentially increase the rate of polymerization compared to unsubstituted aniline. Studies on the electropolymerization of 2-methoxyaniline have shown that the polymerization kinetics and the structure of the resulting polymer are highly dependent on the monomer concentration. rsc.org

Iodophenoxy Group (-O-C6H4-I): This is a bulky substituent, and its steric hindrance could affect the coupling of the radical cations, potentially slowing down the rate of polymer chain growth. The electronic effect of this group is more complex, with the ether oxygen being electron-donating and the iodine atom being weakly deactivating.

Kinetic studies of electropolymerization often involve techniques such as cyclic voltammetry, chronoamperometry, and the use of a quartz crystal microbalance to monitor the rate of polymer deposition. The analysis of the data can provide information on the reaction order, the rate constants for different steps in the polymerization process, and the mechanism of polymer growth.

| Substituent | Position | Predicted Effect on Polymerization Kinetics |

|---|---|---|

| Methoxy (-OCH3) | 5-position (para to the amine) | Electron-donating, likely lowers oxidation potential and may increase polymerization rate. |

| 2-Iodophenoxy (-O-C6H4-I) | 2-position (ortho to the amine) | Bulky group, may introduce steric hindrance, potentially slowing down polymer chain growth. |

Stereochemical and Regiochemical Control in Synthetic Transformations

Controlling Regioselectivity in Functionalization Reactions of Aniline (B41778) and Phenoxy Moieties

The functionalization of the 2-(2-Iodophenoxy)-5-methoxyaniline scaffold requires precise control to target specific positions on either the aniline or the phenoxy ring. The inherent electronic properties of the substituents—the activating, ortho-, para-directing amino and methoxy (B1213986) groups, and the deactivating iodo group—govern the innate regiochemical preferences. However, modern synthetic methods allow for the override of these natural tendencies.

Aniline Moiety: The aniline ring is activated by the strongly electron-donating amino group and the moderately activating methoxy group. Electrophilic aromatic substitution would be predicted to occur at the positions ortho and para to these activators. However, achieving selectivity can be challenging.

Directed C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for regioselective synthesis. researchgate.net For aniline derivatives, directing groups can be temporarily installed on the nitrogen atom to steer a catalyst to a specific C-H bond, typically at the ortho position. researchgate.net For instance, a pyrimidine (B1678525) directing group has been used in rhodium(III)-catalyzed C-H amidation to selectively functionalize the ortho-position of aniline derivatives. researchgate.net

Acid-Catalyzed Functionalization: A Brønsted acid-catalyzed strategy has been developed for the selective ortho-functionalization of anilines without the need for a directing group. This method involves the in-situ generation of a quinone imine ketal, which then acts as an aryl electrophile. acs.org

Phenoxy Moiety: The phenoxy ring is substituted with an iodine atom, which is deactivating but ortho-, para-directing, and is linked via an ether oxygen, which is activating and ortho-, para-directing. The major challenge in the functionalization of phenols and their ethers is overcoming the high reactivity at the ortho and para positions relative to the hydroxyl or ether group. nih.gov

Challenges and Solutions: The phenolic hydroxyl group's acidity and the high activity of the ortho and para positions often lead to a lack of regioselectivity. nih.gov To address this, strategies involving directing groups are commonly employed to achieve selective ortho-C–H functionalization. nih.gov

Metal-Catalyzed Approaches: Cobalt(II)-catalyzed reactions have been shown to achieve regioselective synthesis of 2-(aryl/alkylthio)phenols from free phenols. nih.gov Similarly, para-selective coupling of phenols can be achieved using copper catalysts in oxidative arylation reactions. rsc.org When the para-position is blocked, functionalization occurs at the ortho-position. rsc.org

The table below summarizes methodologies for the regioselective functionalization of aniline and phenol (B47542) derivatives, which are applicable to the core structures within 2-(2-Iodophenoxy)-5-methoxyaniline.

| Reaction Type | Moiety | Position | Catalyst/Reagent | Directing Group | Reference |

| C-H Amination | Aniline | ortho | Rh(III) | Pyrimidine | researchgate.net |

| C-H Arylation/Amination | Aniline | ortho | Triflic Acid | None | acs.org |

| C-H Thiolation | Phenol | ortho | Co(II) | Acetic Anhydride | nih.gov |

| C-H Alkylation | Phenol | ortho | Fe-catalyst | None | rsc.org |

| Oxidative Arylation | Phenol | para | Cu(OTf)₂ | None | rsc.org |

Diastereoselective and Enantioselective Methodologies Employing Chiral Auxiliaries or Catalysts with Related Compounds

The diaryl ether core of 2-(2-Iodophenoxy)-5-methoxyaniline is related to a class of molecules known as axially chiral diaryl ethers. These compounds lack a stereocenter but possess an axis of chirality, typically due to hindered rotation around the C-O-C bond, and exist as non-superimposable enantiomers (atropisomers). The development of catalytic asymmetric methods to synthesize such molecules with high enantioselectivity is a significant area of research. rsc.orgnih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed atroposelective esterification of prochiral dialdehydes has been successfully used to construct enantioenriched axially chiral diaryl ethers. This method features mild conditions and excellent enantioselectivity. rsc.orgnih.gov

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids are powerful organocatalysts for asymmetric synthesis. One strategy involves the desymmetrization of prochiral diamines bearing a C-O axis using an achiral acylating agent, catalyzed by a CPA. This approach has yielded axially chiral diaryl ethers with very high yields and enantioselectivities. snnu.edu.cn CPAs have also been used to catalyze asymmetric amination reactions on prochiral diaryl ethers through dynamic kinetic resolution. nih.gov

Metal-Based Catalysis: Copper-catalyzed enantioselective click reactions and cobalt-catalyzed photoreductive couplings have also been developed to construct axially chiral diaryl ethers. snnu.edu.cn

These methodologies, while demonstrated on specifically designed precursors, establish a proof of principle for inducing chirality in diaryl ether systems. Applying these concepts to a derivative of 2-(2-Iodophenoxy)-5-methoxyaniline could allow for the synthesis of novel, enantiomerically pure compounds for applications in catalysis or materials science.

The following table highlights key enantioselective methods applicable to the synthesis of chiral diaryl ethers.

| Method | Catalyst Type | Strategy | Key Features | Reference(s) |

| Atroposelective Esterification | N-Heterocyclic Carbene (NHC) | Kinetic Resolution | Mild conditions, excellent enantioselectivity. | rsc.orgnih.gov |

| Atroposelective Acylation | Chiral Phosphoric Acid (CPA) | Desymmetrization | High yields and enantioselectivities, broad scope. | snnu.edu.cn |

| Asymmetric Amination | Chiral Phosphoric Acid (CPA) | Dynamic Kinetic Resolution | Highly enantioselective construction. | nih.gov |

| Asymmetric Povarov Reaction | Organocatalyst | Desymmetrization | Access to complex chiral diaryl ethers. | researchgate.net |

Influence of Substituent Effects and Reaction Conditions on Selectivity

The successful synthesis and selective functionalization of diaryl ethers like 2-(2-Iodophenoxy)-5-methoxyaniline are highly dependent on the interplay between substituent effects and reaction conditions. This is particularly evident in the classic Ullmann condensation and related copper-catalyzed C-O cross-coupling reactions. rsc.orgresearchgate.netrsc.org

Substituent Effects:

Electronic Effects: In traditional Ullmann-type reactions, the reactivity of the aryl halide is crucial. Electron-withdrawing groups on the aryl halide component generally facilitate the reaction. nih.gov Conversely, electron-donating groups on the phenol component tend to give better yields. nih.govmdpi.com In the case of 2-(2-Iodophenoxy)-5-methoxyaniline, the iodo-substituted ring is the "aryl halide" component, while the methoxyaniline portion can be thought of as deriving from the "phenol" component in a retrosynthetic sense. The iodine atom itself is the best leaving group among the common halogens (I > Br >> Cl). nih.gov

Steric Effects: Sterically hindered substrates can pose a significant challenge for diaryl ether synthesis, often requiring more forcing conditions or specialized catalytic systems. nih.gov The ortho-iodo substituent on the phenoxy ring of the target molecule introduces considerable steric bulk around the reaction center in a potential Ullmann-type synthesis.

Reaction Conditions:

Catalyst System: The choice of copper source (e.g., Cu(I) salts, Cu(II) salts, copper nanoparticles), the use of ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine, amino acids), and the amount of catalyst are critical variables. rsc.orgmdpi.comacs.org Ligands can accelerate the reaction, allowing for lower temperatures and improving yields and selectivity. acs.org

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOH) and solvent (e.g., DMF, DMSO, pyridine) can dramatically influence the outcome of the reaction. nih.govmdpi.com Polar aprotic solvents like DMF or DMSO are often effective. nih.gov

Temperature: While classic Ullmann reactions required very high temperatures, modern ligand-assisted protocols can often be performed at significantly lower temperatures (e.g., 90-110 °C). mdpi.com

These factors collectively determine the efficiency and selectivity of synthetic transformations. For a molecule like 2-(2-Iodophenoxy)-5-methoxyaniline, careful optimization of these parameters would be essential for any subsequent functionalization or for its initial synthesis via a cross-coupling strategy.

The table below outlines the influence of various parameters on Ullmann-type diaryl ether synthesis.

| Parameter | Influence on Reaction | General Trend/Observation | Reference(s) |

| Aryl Halide Substituent | Reactivity | Electron-withdrawing groups increase rate. Halide order: I > Br > Cl. | nih.gov |

| Phenol Substituent | Reactivity | Electron-donating groups often improve yield. | nih.govmdpi.com |

| Copper Source | Catalytic Activity | Cu(I) salts are generally most effective. Nanoparticles are also highly active. | rsc.orgnih.gov |

| Ligands | Rate & Yield | Can significantly lower reaction temperatures and improve substrate scope. | acs.org |

| Base | Nucleophile Activation | Strong inorganic bases (Cs₂CO₃, K₃PO₄) are common and effective. | mdpi.comacs.org |

| Solvent | Solubility & Rate | Polar aprotic solvents (DMF, DMSO) are typically preferred. | nih.gov |

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy would be essential for the complete assignment of the protons and carbons in 2-(2-Iodophenoxy)-5-methoxyaniline, providing insights into the electronic environment of each nucleus and the connectivity of the molecular framework.

In a typical ¹H NMR spectrum, the aromatic protons would appear as a complex series of multiplets in the downfield region, generally between δ 6.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, double doublets) would allow for the unambiguous assignment of each proton on the two aromatic rings. The protons of the methoxy (B1213986) group would be expected to appear as a sharp singlet further upfield, typically around δ 3.8 ppm. The amine (-NH₂) protons would also produce a singlet, though its chemical shift can be variable and the peak shape can be broad due to exchange processes.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Iodophenoxy)-5-methoxyaniline

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 8.0 (multiplets) | 110 - 160 |

| C-I | - | 90 - 100 |

| OCH₃ | ~3.8 (singlet) | 55 - 60 |

| NH₂ | Variable (broad singlet) | - |

| C-O (ether) | - | 140 - 160 |

| C-N | - | 140 - 150 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Weight Determination

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(2-Iodophenoxy)-5-methoxyaniline would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds. The N-H stretching vibrations of the primary amine group would be expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would appear slightly lower, between 2850 and 2960 cm⁻¹. The C-O stretching vibrations of the diaryl ether linkage would give rise to strong absorptions in the 1200-1270 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For 2-(2-Iodophenoxy)-5-methoxyaniline (C₁₃H₁₂INO₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to its exact mass. This allows for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Interactive Table 2: Expected IR Absorption Bands and MS Data for 2-(2-Iodophenoxy)-5-methoxyaniline

| Spectroscopic Technique | Feature | Expected Value |

| IR Spectroscopy | N-H Stretch (amine) | 3300 - 3500 cm⁻¹ (two bands) |

| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR Spectroscopy | Aliphatic C-H Stretch (methoxy) | 2850 - 2960 cm⁻¹ |

| IR Spectroscopy | C-O Stretch (ether) | 1200 - 1270 cm⁻¹ |

| IR Spectroscopy | C-N Stretch | 1250 - 1350 cm⁻¹ |

| Mass Spectrometry | Molecular Formula | C₁₃H₁₂INO₂ |

| Mass Spectrometry | Molecular Weight | 341.14 g/mol |

| Mass Spectrometry (HRMS) | [M+H]⁺ | Expected m/z corresponding to C₁₃H₁₃INO₂⁺ |

Application of X-ray Crystallography for Precise Solid-State Structural Data

While NMR, IR, and MS provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of 2-(2-Iodophenoxy)-5-methoxyaniline would need to be grown.

The X-ray diffraction experiment would yield a detailed electron density map, from which the exact positions of all atoms (excluding hydrogen atoms, which are often difficult to locate precisely) can be determined. This would provide highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. For instance, the C-I, C-O, C-N, and C-C bond lengths, as well as the angles around the ether linkage and the amine group, would be determined with high precision. Furthermore, X-ray crystallography would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings, which is a key structural feature of diaryl ethers. The analysis of the crystal packing would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, that govern the solid-state architecture.

Interactive Table 3: Hypothetical X-ray Crystallography Data for 2-(2-Iodophenoxy)-5-methoxyaniline

| Crystallographic Parameter | Description |

| Crystal System | The geometric category of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Key Bond Lengths (Å) | e.g., C-I, C-O (ether), C-N |

| Key Bond Angles (°) | e.g., C-O-C (ether), angles of the aromatic rings |

| Dihedral Angle (°) | The angle between the two phenyl rings. |

Note: The data in this table is hypothetical as no published crystal structure for this specific compound was found.

Computational and Theoretical Investigations of 2 2 Iodophenoxy 5 Methoxyaniline and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govarxiv.org For 2-(2-Iodophenoxy)-5-methoxyaniline, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or aug-cc-pVDZ, can elucidate the distribution of electron density and predict sites of reactivity. nih.govnih.gov

The electronic properties of 2-(2-Iodophenoxy)-5-methoxyaniline are determined by the interplay of its constituent functional groups: the iodophenyl ring, the ether linkage, the methoxy (B1213986) group, and the aniline (B41778) moiety. The iodine atom, being a large and polarizable halogen, influences the electronic environment through both inductive and dispersion effects. The methoxy group and the amino group are strong electron-donating groups that increase the electron density on the aniline ring, particularly at the ortho and para positions, thereby influencing its nucleophilicity.

DFT calculations can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and predicts regions susceptible to electrophilic and nucleophilic attack. nih.gov For 2-(2-Iodophenoxy)-5-methoxyaniline, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and around the iodine atom due to its high polarizability. The amino group's hydrogen atoms would exhibit positive potential, marking them as electrophilic sites. nih.gov

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key descriptors of reactivity. The energy and localization of these orbitals can be calculated using DFT. For aniline derivatives, the HOMO is typically localized on the aniline ring, reflecting its electron-donating nature. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

Table 1: Predicted Electronic Properties from DFT Calculations for Aromatic Ethers and Anilines This table presents typical data obtained from DFT calculations for compounds analogous to 2-(2-Iodophenoxy)-5-methoxyaniline. The values are illustrative and represent the type of information generated.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical stability |

| Dipole Moment | ~ 2-3 Debye | Measures overall polarity |

| MEP Negative Region | Localized on N, O, and I atoms | Predicts sites for electrophilic attack |

| MEP Positive Region | Localized on NH₂ hydrogens | Predicts sites for nucleophilic attack |

Molecular Dynamics and Conformational Analysis of the Aryl Ether and Aniline Frameworks

The flexible dihedral angles of the C-O-C ether linkage and the C-N bond in 2-(2-Iodophenoxy)-5-methoxyaniline allow for a range of conformations. Molecular dynamics (MD) simulations, employing force fields like AMBER, CHARMM, or GROMOS, can explore the conformational landscape of this molecule in different environments (e.g., in vacuum or in a solvent). researchgate.net

The conformational preferences of diaryl ethers are primarily governed by the torsional angles around the ether oxygen. For substituted diphenyl ethers, non-planar, "skewed" conformations are generally the most stable. nih.gov MD simulations can reveal the potential energy surface associated with the rotation around these bonds, identifying the global and local energy minima. nih.govnih.gov

For the aniline framework, the orientation of the amino group relative to the aromatic ring is of interest. While the amino group is typically planar or near-planar with the ring to maximize resonance stabilization, steric hindrance from adjacent substituents can induce pyramidalization. researchgate.net In 2-(2-Iodophenoxy)-5-methoxyaniline, the iodine atom on the neighboring ring could sterically interact with the aniline moiety, influencing its preferred conformation.

MD simulations also provide insights into the dynamic behavior of the molecule, such as the fluctuations of bond lengths and angles over time. chemrxiv.orgnih.gov This information is crucial for understanding how the molecule might interact with other molecules, for instance, in a solvent or at a receptor binding site.

Table 2: Conformational Parameters from Molecular Dynamics Simulations for Diaryl Ether and Aniline Analogues This table illustrates the kind of data generated from MD simulations for similar molecular frameworks.

| Dihedral Angle | Predicted Stable Range | Notes |

|---|---|---|

| C(aryl)-O-C(aryl)-C(aryl) | ± 30° to ± 60° | Non-planar conformations are favored. |

| O-C(aryl)-C(aryl)-N | Varies | Influenced by steric and electronic effects. |

| H-N-C(aryl)-C(aryl) | ~ 0° or 180° | Tends towards planarity for resonance. |

Simulation and Validation of Reaction Mechanisms and Transition States

The synthesis of diaryl ethers like 2-(2-Iodophenoxy)-5-methoxyaniline often involves the Ullmann condensation, a copper-catalyzed cross-coupling reaction. gatech.eduumass.edu Computational chemistry can be used to simulate the mechanism of this reaction, providing detailed information about the intermediates and transition states involved. acs.orgacs.org

DFT calculations can map the entire reaction pathway, determining the activation energies for each step. Several mechanisms have been proposed for the Ullmann reaction, including oxidative addition-reductive elimination pathways involving Cu(I), Cu(II), and Cu(III) species. gatech.edu Theoretical studies help to discern the most plausible mechanism by comparing the calculated energy barriers. researchgate.net For the formation of 2-(2-Iodophenoxy)-5-methoxyaniline, the reaction would involve the coupling of an iodobenzene (B50100) derivative with a methoxyaniline.

Computational models can also investigate the role of ligands, which are often used to accelerate the Ullmann reaction. researchgate.net By simulating the reaction with and without a ligand, researchers can understand how the ligand coordinates to the copper center and facilitates the key steps of the catalytic cycle. The nature of the substituents on both the aryl halide and the aniline can also be computationally studied to predict their effect on the reaction rate and yield.

Theoretical Prediction of Spectroscopic Signatures and Molecular Properties

DFT calculations are widely used to predict various spectroscopic properties, including NMR and IR spectra. nih.govd-nb.infoyoutube.com These theoretical predictions are invaluable for structure elucidation and for interpreting experimental data.

For 2-(2-Iodophenoxy)-5-methoxyaniline, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of the experimental spectrum. Theoretical predictions can be particularly useful for resolving ambiguities in complex spectra with overlapping signals. acs.org

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. These calculations help in assigning the characteristic absorption bands to specific vibrational modes of the molecule, such as the N-H stretches of the amino group, the C-O-C stretches of the ether linkage, and the C-H bending modes of the aromatic rings. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. nih.gov

Table 3: Predicted Spectroscopic Data for 2-(2-Iodophenoxy)-5-methoxyaniline Based on Analogous Compounds This table provides an example of theoretically predicted spectroscopic data.

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group/Atom |

|---|---|---|

| ¹³C NMR | ~ 150-160 ppm | Carbon attached to ether oxygen |

| ¹³C NMR | ~ 140-150 ppm | Carbon attached to nitrogen |

| ¹³C NMR | ~ 90-100 ppm | Carbon attached to iodine |

| ¹H NMR | ~ 6.5-7.5 ppm | Aromatic protons |

| ¹H NMR | ~ 3.8 ppm | Methoxy protons |

| ¹H NMR | ~ 3.5-4.5 ppm (broad) | Amino protons |

| IR | ~ 3300-3500 cm⁻¹ | N-H stretching |

| IR | ~ 1200-1300 cm⁻¹ | C-O-C asymmetric stretching |

| IR | ~ 1000-1100 cm⁻¹ | C-O-C symmetric stretching |

常见问题

Q. What are the standard synthetic routes for preparing 2-(2-iodophenoxy)-5-methoxyaniline, and how are reaction conditions optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . For example:

- Suzuki coupling : React 2-bromo-5-methoxyaniline with 2-iodophenylboronic acid using PdCl₂(PPh₃)₂ as a catalyst, K₂CO₃ as a base, and DMF/H₂O as solvent at reflux (70–80°C). Yields (~74%) depend on precise stoichiometry and inert atmosphere (N₂) to prevent oxidation .

- Substitution : Treat 5-methoxy-2-aminophenol with 2-iodophenyl iodide under basic conditions (e.g., K₂CO₃ in DMSO). Monitor reaction progress via TLC and purify via flash chromatography (hexane/ethyl acetate).

Optimization : Adjust temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (3–24 hours). Use HPLC to track byproducts and ensure >95% purity .

Q. How is the structure of 2-(2-iodophenoxy)-5-methoxyaniline confirmed experimentally?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.8 ppm), methoxy groups (δ 3.8 ppm), and amine protons (δ 4.2–5.0 ppm). Compare with reference spectra for analogous anilines .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 371.9924 (C₁₃H₁₁INO₂) with <2 ppm error .

- IR spectroscopy : Detect O-H stretches (3200–3400 cm⁻¹ for amine), C-I stretches (500–600 cm⁻¹), and aryl ether vibrations (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can 2-(2-iodophenoxy)-5-methoxyaniline serve as a building block in catalytic C–H activation reactions?

The iodine and methoxy groups act as directing groups in transition-metal catalysis. For example:

- Palladium-catalyzed annulations : React with alkynes or arynes to form polycyclic structures (e.g., benzofurans). Use Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours. Yields reach 70–80% .

- Rhodium-mediated carbonylation : Under CO atmosphere, form quinoline derivatives via tandem C–H activation/carbonylation. Optimize with [Rh(cod)Cl]₂ (2.5 mol%) and dppm ligand (10 mol%) in water at 100°C .

Q. What strategies resolve contradictions in spectroscopic data or reaction yields during synthesis?

Contradictions often arise from solvent effects , impurity profiles , or steric hindrance . Mitigation steps:

- Reproducibility checks : Repeat reactions under inert atmospheres to exclude oxidative byproducts .

- Advanced purification : Use preparative HPLC instead of column chromatography if polar byproducts persist .

- Computational validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) to confirm regiochemistry .

Q. How does the electronic nature of the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The ortho-iodo group enhances electrophilicity and stabilizes transition metals (Pd, Rh) during catalysis. Key effects:

- Oxidative addition : Iodine’s low bond dissociation energy (~50 kcal/mol) facilitates Pd(0)→Pd(II) activation, accelerating coupling steps .

- Steric effects : The bulky iodine can hinder reactivity in crowded systems, requiring larger ligands (e.g., XPhos) to improve turnover .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。